N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide
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Overview
Description
N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide typically involves the condensation of a phthalazinone derivative with a butylamine and a propanoyl chloride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar structures and biological activities.
Butylamides: Compounds containing the butylamide functional group.
Phenyl Derivatives: Compounds with phenyl groups attached to their structures.
Uniqueness
N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
836651-85-5 |
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Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-butyl-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-14-22-19(25)13-15-24-21(26)18-12-8-7-11-17(18)20(23-24)16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,22,25) |
InChI Key |
XAEWLCRDTXRQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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